molecular formula C14H12BrFO B6593255 1-Bromo-2-(4-fluorophenethoxy)benzene CAS No. 494772-45-1

1-Bromo-2-(4-fluorophenethoxy)benzene

Cat. No. B6593255
Key on ui cas rn: 494772-45-1
M. Wt: 295.15 g/mol
InChI Key: YGKXRBQTEZPIPK-UHFFFAOYSA-N
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Patent
US07125896B2

Procedure details

2-Bromophenol (3.46 g) was mixed with tetrahydrofuran (60 ml) and triphenylphosphine (6.3 g) was added along with 4-fluorophenethyl alcohol (4.2 g). The mixture was cooled in an ice bath before dropwise addition of diisopropyl azodicarboxylate (4.85 g). The mixture was allowed to warm to room temperature over 18 h. The mixture was evaporated and diethyl ether (100 ml) was added. Stirring was continued for 3 h, the mixture was filtered and the filtrate was evaporated. The product was purified by column chromatography eluting with ethyl acetate/hexane mixtures to give a yellow oil (4.47 g).
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
4.85 g
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[F:28][C:29]1[CH:37]=[CH:36][C:32]([CH2:33][CH2:34]O)=[CH:31][CH:30]=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O>O1CCCC1>[F:28][C:29]1[CH:37]=[CH:36][C:32]([CH2:33][CH2:34][O:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[Br:1])=[CH:31][CH:30]=1

Inputs

Step One
Name
Quantity
3.46 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
6.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
FC1=CC=C(CCO)C=C1
Step Three
Name
Quantity
4.85 g
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
ADDITION
Type
ADDITION
Details
diethyl ether (100 ml) was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)CCOC1=C(C=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 4.47 g
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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